molecular formula C15H9N3O5 B2539004 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] CAS No. 303985-86-6

1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]

Cat. No.: B2539004
CAS No.: 303985-86-6
M. Wt: 311.253
InChI Key: IRUCZGVNPNWRFQ-GHRIWEEISA-N
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Description

1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an isochromene ring fused with a trione group and a hydrazone moiety attached to a nitrophenyl group. Its molecular formula is C15H9N3O5, and it has a molecular weight of 311.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] typically involves the reaction of 1H-isochromene-1,3,4-trione with 3-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitrophenyl group can undergo redox reactions, affecting cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]

Comparison: Compared to its analogs, 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Biological Activity

1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] (CAS: 303985-86-6) is a compound with a unique molecular structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is C15H9N3O5, with a molecular weight of 311.25 g/mol. The compound features an isochromene ring fused with a trione group and a hydrazone moiety linked to a nitrophenyl group. This structural composition is significant for its biological interactions.

The biological activity of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is primarily attributed to its interaction with specific molecular targets:

  • Metal Ion Complexation : The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes.
  • Redox Reactions : The nitrophenyl group participates in redox reactions that affect cellular signaling pathways and enzyme activities.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may also apply to this hydrazone derivative.

Antioxidant Properties

Research indicates that compounds similar to 1H-isochromene-1,3,4-trione have shown potent antioxidant activities. A study on related analogues demonstrated that several exhibited antioxidant capabilities significantly greater than ascorbic acid in DPPH assays .

Antiplatelet Activity

In vitro studies have revealed that derivatives of isochromene compounds can inhibit platelet aggregation induced by arachidonic acid (AA). Some analogues displayed antiplatelet activity several times more potent than aspirin . This suggests potential applications in preventing thrombotic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] and its analogues:

Compound NameStructureBiological Activity
1H-Isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] StructureModerate antioxidant activity
1H-Isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone] StructureSignificant anticancer properties
1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] StructurePotent antioxidant and antiplatelet activity

This table illustrates the diverse biological activities associated with structurally similar compounds, highlighting the unique profile of the nitrophenyl hydrazone derivative.

Case Studies

Several case studies have documented the synthesis and evaluation of isochromene derivatives:

  • Synthesis and Characterization : A study synthesized various hydrazone derivatives from isochromenes and evaluated their antioxidant properties using DPPH assays. Results indicated that some derivatives had up to 16-fold greater activity compared to ascorbic acid .
  • Antiplatelet Activity Evaluation : Another investigation focused on the antiplatelet effects of synthesized isochromenes. Results showed that certain derivatives inhibited AA-induced platelet aggregation more effectively than conventional antiplatelet medications like aspirin .

Properties

IUPAC Name

1-hydroxy-4-[(3-nitrophenyl)diazenyl]isochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-14-12-7-2-1-6-11(12)13(15(20)23-14)17-16-9-4-3-5-10(8-9)18(21)22/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMSBMDNWKDHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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